Superior EGFR Kinase Inhibitory Potency: Tyrphostin 47 vs. Tyrphostin 23
Tyrphostin 47 demonstrates a significantly higher potency for inhibiting the EGFR kinase compared to its close analog, Tyrphostin 23. The IC50 of Tyrphostin 47 is 2.4 µM, whereas the IC50 of Tyrphostin 23 is 35 µM, representing a >14-fold increase in potency .
| Evidence Dimension | EGFR Kinase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 2.4 µM |
| Comparator Or Baseline | Tyrphostin 23 (AG-18, RG-50810): 35 µM |
| Quantified Difference | 14.6-fold lower IC50 (more potent) |
| Conditions | Biochemical assay against isolated EGFR kinase domain (or cell-based A431 assay). |
Why This Matters
This potency difference directly impacts experimental design, requiring a >14-fold higher concentration of Tyrphostin 23 to achieve the same level of target engagement, which can introduce off-target effects and solubility issues.
